molecular formula C21H23N5O4 B2592774 N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 1226440-35-2

N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2592774
M. Wt: 409.446
InChI Key: BRIDYABNZWBIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroinflammation Marker Evaluation

A novel radioligand, closely related to the chemical structure of interest, has been described for its high affinity in binding to the Translocator protein (TSPO). TSPO is significantly upregulated in activated microglia, serving as a biomarker for neuroinflammation. The first examination of this ligand in human subjects using PET imaging indicates its potential for evaluating increased TSPO expression, suggesting its application in neuroinflammatory and neurodegenerative disease research (Endres et al., 2009).

Environmental Exposure Assessment

Studies on the exposure to organophosphorus and pyrethroid pesticides in different populations highlight the importance of monitoring environmental exposure to various chemicals, including potential metabolites of the compound . Such research helps in understanding the extent of exposure in general populations and developing public health policies for chemical regulation and use (Babina et al., 2012).

Pharmacokinetics and Metabolism Studies

Investigations into the metabolism, excretion, and pharmacokinetics of related compounds, such as INCB018424, a selective inhibitor of Janus tyrosine kinase 1/2, offer insights into the metabolic pathways, absorption rates, and excretion patterns of similar chemical entities. These studies are crucial for understanding the drug's behavior in the human body, guiding dosing and administration strategies for therapeutic use (Shilling et al., 2010).

Toxicokinetic and Exposure Characterization

Research into the toxicokinetics and exposure characterization of pyrethroids in human populations, including the variability of urinary biomarkers, provides valuable data on the exposure levels, absorption, metabolism, and elimination of similar compounds. Such studies are essential for assessing human exposure to environmental chemicals and their potential health effects, guiding public health recommendations and safety regulations (Lin et al., 2020).

properties

IUPAC Name

N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-12-13(2)22-21(24-20(12)28)26-18(10-15(25-26)14-8-9-14)23-19(27)11-30-17-7-5-4-6-16(17)29-3/h4-7,10,14H,8-9,11H2,1-3H3,(H,23,27)(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIDYABNZWBIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)COC4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135892171

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.